6-(Pentafluoroethyl)pyridine-2-carbonitrile
Overview
Description
6-(Pentafluoroethyl)pyridine-2-carbonitrile is a chemical compound with the molecular formula C8H3F5N2 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a pentafluoroethyl group attached at the 6th position and a carbonitrile group at the 2nd position . The molecular weight of this compound is 222.11 g/mol .Scientific Research Applications
Synthesis of N-Heterocycles
A study describes the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, showcasing its utility as a versatile building block for trifluoromethylated N-heterocycles. This demonstrates the compound's role in synthesizing complex molecular structures, which are crucial in pharmaceuticals and material sciences (Channapur et al., 2019).
Photopolymerization Monitoring
Another application is highlighted in a study on 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives used as fluorescent molecular sensors for monitoring photopolymerization processes. These derivatives not only provide a method for observing polymerization but also accelerate certain photopolymerization reactions, indicating their potential in materials science and engineering (Ortyl et al., 2019).
Optical and Structural Studies
Research on pyridine derivatives also extends to their optical and structural properties. For instance, the characterization of pyrazolo[4,3-b]pyridine derivatives for their optical functions and diode characteristics reveals their applicability in electronic devices and sensors. This underscores the versatility of pyridine derivatives in electronic applications (Zedan et al., 2020).
Corrosion Inhibition
Pyrazolopyridine derivatives synthesized using ultrasonic irradiation have been investigated for their role as corrosion inhibitors for mild steel in acidic environments. This application is significant in the field of materials protection and highlights the chemical utility of pyridine derivatives (Dandia et al., 2013).
Properties
IUPAC Name |
6-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5N2/c9-7(10,8(11,12)13)6-3-1-2-5(4-14)15-6/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTRASHYGAYPTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(C(F)(F)F)(F)F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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